molecular formula C7H7Cl2NO B1600971 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride CAS No. 25260-36-0

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride

Cat. No. B1600971
CAS RN: 25260-36-0
M. Wt: 192.04 g/mol
InChI Key: BJGYKDZVSXPTIN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, also known as CPE, is a chemical compound that has been widely used in scientific research. CPE is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol and other toxic aldehydes.

Scientific Research Applications

Corrosion Inhibition

One study explored the efficacy of synthesized Schiff bases, including derivatives related to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, as corrosion inhibitors for carbon steel in hydrochloric acid solutions. The Schiff base compounds showed good inhibition performance, acting as mixed (cathodic/anodic) inhibitors. The study emphasized the relationship between chemical structure and corrosion inhibition efficiency, demonstrating the potential of such compounds in protecting industrial materials (Hegazy et al., 2012).

Antimicrobial Activity

Another area of application is in the synthesis of compounds with potential antimicrobial properties. A study on the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, suggesting the use of such compounds in developing new antimicrobial agents (Salimon et al., 2011).

Environmental Applications

In environmental science, derivatives of 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride have been investigated for their potential in water treatment and pollution remediation. For example, the study on the mineralization of 2,4-Dichlorophenoxyacetic acid (2,4-D) by advanced electrochemical oxidation processes highlights the role of similar compounds in environmental clean-up efforts (Brillas et al., 2000).

Catalysis and Synthesis

The compound and its derivatives also find application in catalysis and synthetic chemistry. A study on the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols underlines the utility of pyridine derivatives in facilitating organic transformations, potentially improving the efficiency and sustainability of synthetic routes (Liu et al., 2014).

Polymer Science

Finally, the exploration of polyesters derived from metabolic intermediates of lignin, involving compounds structurally related to 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride, showcases the compound's relevance in the development of new materials with potential applications in biodegradable plastics and environmentally friendly packaging (Michinobu et al., 2008).

properties

IUPAC Name

2-chloro-1-pyridin-4-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO.ClH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYKDZVSXPTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480817
Record name 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-pyridinyl)ethanone hydrochloride

CAS RN

25260-36-0
Record name 2-Chloro-1-(4-pyridinyl)ethanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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